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molecular formula C9H16N4O2 B1603720 5,6-diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione CAS No. 752222-81-4

5,6-diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione

Cat. No. B1603720
M. Wt: 212.25 g/mol
InChI Key: TXDXEUVACFAWQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07125993B2

Procedure details

To a solution of 6-amino-1-ethyl-5-nitroso-3-propyl-1,3-dihydropyrimidine-2,4-dione (300 mg) in methanol (10 ml) was added 10% palladium on carbon catalyst (50 mg), and the mixture was hydrogenated under hydrogen at 30 psi for 2 hours. The mixture was filtered through celite, and solvent was removed from the filtrate under reduced pressure, to provide 5,6-diamino-1-ethyl-3-propyl-1,3-dihydropyrimidine-2,4-dione, a compound of formula (2).
Name
6-amino-1-ethyl-5-nitroso-3-propyl-1,3-dihydropyrimidine-2,4-dione
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]([CH2:8][CH3:9])[C:6](=[O:10])[N:5]([CH2:11][CH2:12][CH3:13])[C:4](=[O:14])[C:3]=1[N:15]=O>CO.[Pd]>[NH2:15][C:3]1[C:4](=[O:14])[N:5]([CH2:11][CH2:12][CH3:13])[C:6](=[O:10])[N:7]([CH2:8][CH3:9])[C:2]=1[NH2:1]

Inputs

Step One
Name
6-amino-1-ethyl-5-nitroso-3-propyl-1,3-dihydropyrimidine-2,4-dione
Quantity
300 mg
Type
reactant
Smiles
NC1=C(C(N(C(N1CC)=O)CCC)=O)N=O
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite, and solvent
CUSTOM
Type
CUSTOM
Details
was removed from the filtrate under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1C(N(C(N(C1N)CC)=O)CCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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